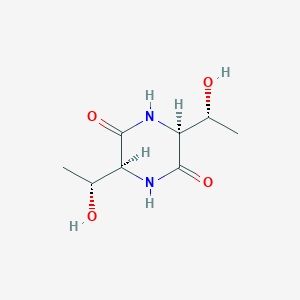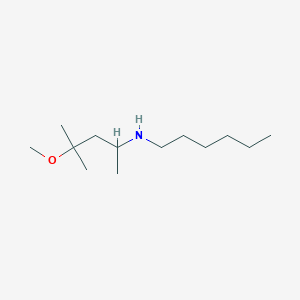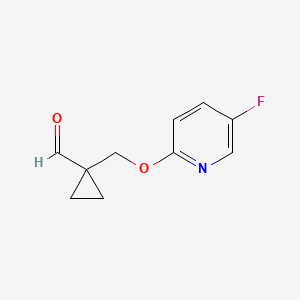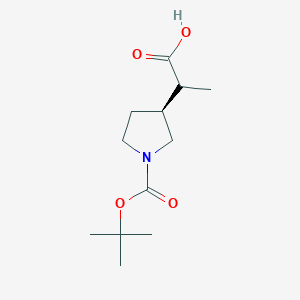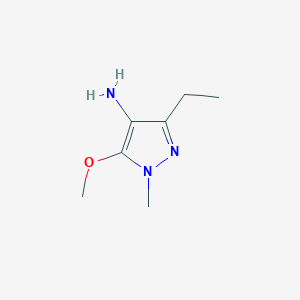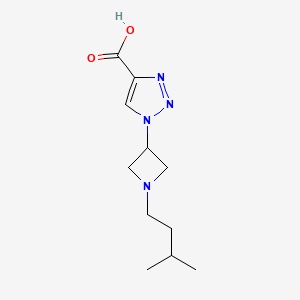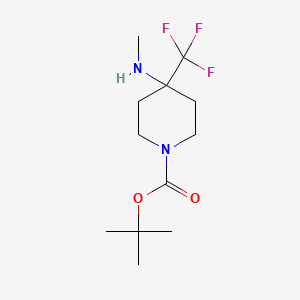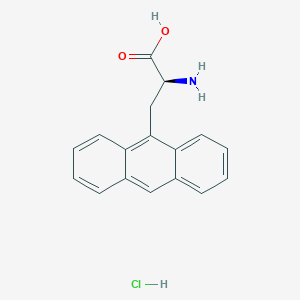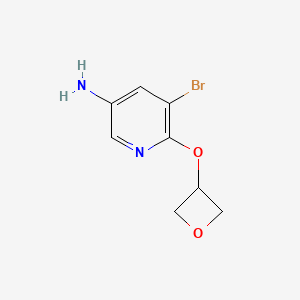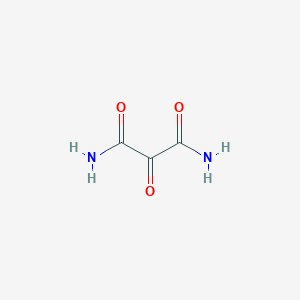
2-Oxomalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxomalonamide is an organic compound with the molecular formula C3H4N2O2. It is a derivative of malonamide, characterized by the presence of an oxo group (C=O) attached to the central carbon atom. This compound is of significant interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxomalonamide can be synthesized through several methods. One common approach involves the oxidative adjacent triple carbonylation of tertiary amines using a palladium catalyst. This method utilizes inert tertiary amines as an active reservoir of secondary amines through sp3 C–N bond activation using oxygen as an ideal oxidant .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves multi-component reactions (MCRs). These reactions are efficient as they combine three or more different starting materials to generate a final complex product in a one-pot procedure. This method is advantageous due to its high atom economy, reduced solvent use, and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Oxomalonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces amine derivatives.
Scientific Research Applications
2-Oxomalonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Oxomalonamide involves its interaction with specific molecular targets and pathways. For instance, as a γ-secretase inhibitor, it binds to the γ-secretase enzyme, preventing the cleavage of amyloid precursor protein (APP) and thereby reducing the production of amyloid-β peptides, which are implicated in Alzheimer’s disease . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Malonamide: The parent compound of 2-Oxomalonamide, differing by the absence of the oxo group.
Oxazoline: Another compound with similar structural features but differing in the presence of a nitrogen atom in the ring structure.
Oxobutanoic Acid: Shares the oxo group but differs in the overall structure and functional groups.
Uniqueness: this compound is unique due to its specific oxo group attached to the central carbon atom, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring selective binding and reactivity, such as enzyme inhibition and ion extraction.
Properties
Molecular Formula |
C3H4N2O3 |
|---|---|
Molecular Weight |
116.08 g/mol |
IUPAC Name |
2-oxopropanediamide |
InChI |
InChI=1S/C3H4N2O3/c4-2(7)1(6)3(5)8/h(H2,4,7)(H2,5,8) |
InChI Key |
RJEYHOYUCDRPKT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


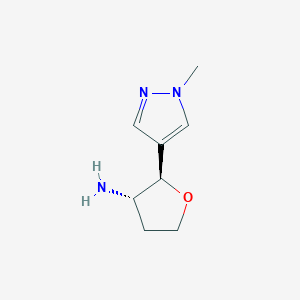
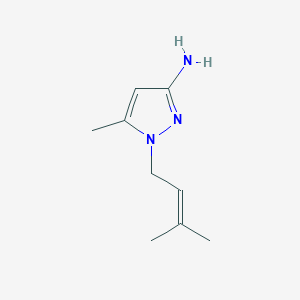
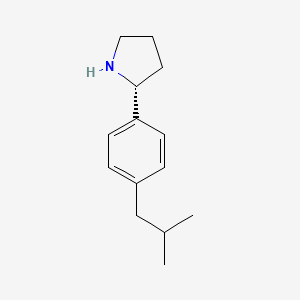
![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)
